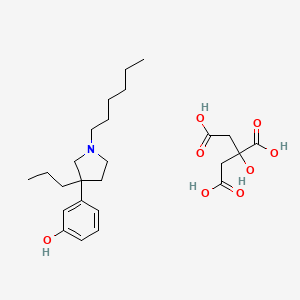

3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate

Description

Properties

CAS No. |

37627-58-0 |

|---|---|

Molecular Formula |

C25H39NO8 |

Molecular Weight |

481.6 g/mol |

IUPAC Name |

3-(1-hexyl-3-propylpyrrolidin-3-yl)phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C19H31NO.C6H8O7/c1-3-5-6-7-13-20-14-12-19(16-20,11-4-2)17-9-8-10-18(21)15-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-10,15,21H,3-7,11-14,16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

YOKSGXJDZBLKGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1CCC(C1)(CCC)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrolidine Core

- The pyrrolidine ring is typically synthesized via cyclization of amino alcohols or amino acids or by reductive amination of appropriate precursors.

- For 3-(1-hexyl-3-propyl-3-pyrrolidinyl)phenol, the pyrrolidine ring must be substituted at nitrogen (N-1) with a hexyl group and at carbon-3 with a propyl group.

- Stepwise alkylation is employed:

- First, the pyrrolidine nitrogen is alkylated with a hexyl halide (e.g., hexyl bromide) under basic conditions.

- Then, the 3-position carbon is alkylated with a propyl group, often via enolate chemistry or organometallic reagents.

Attachment of the Phenol Moiety

- The phenol group is introduced at the 3-position of the pyrrolidine ring or vice versa, depending on the synthetic route.

- A common approach is nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to attach the pyrrolidine ring to a phenol derivative.

- Protection/deprotection strategies for the phenol hydroxyl group may be necessary to prevent side reactions during alkylation.

Formation of the Citrate Salt

- The free base form of 3-(1-hexyl-3-propyl-3-pyrrolidinyl)phenol is reacted with citric acid in an appropriate solvent (e.g., ethanol or water) to form the citrate salt.

- Salt formation is typically done by stoichiometric mixing of the base and acid under mild heating with stirring.

- The citrate salt improves compound stability, solubility, and bioavailability.

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of amino alcohol precursor | Formation of pyrrolidine core |

| 2 | N-Alkylation | Hexyl bromide, base (e.g., K2CO3), solvent | N-hexyl substituted pyrrolidine |

| 3 | C-3 Alkylation | Propyl halide or organometallic reagent | 3-propyl substituted pyrrolidine |

| 4 | Phenol attachment | Cross-coupling or nucleophilic substitution | Pyrrolidinylphenol intermediate |

| 5 | Salt formation | Citric acid, solvent, mild heat | 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate salt |

Analytical and Research Findings Supporting Preparation

- Mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming substitution patterns and purity.

- Studies on related pyrrolidinylphenol citrates (e.g., 3-(1-methyl-3-propyl-3-pyrrolidinyl)phenol citrate) show that selective alkylation and salt formation are feasible with high yields and purity.

- Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is critical to minimize side reactions and degradation.

- The citrate salt form enhances compound stability, as demonstrated in pharmaceutical analogs.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Analytical Techniques Used | Notes |

|---|---|---|---|

| Pyrrolidine ring synthesis | Amino alcohols, cyclization agents | NMR, MS | Control ring size and substitution |

| N-Alkylation | Hexyl bromide, base, aprotic solvent | TLC, NMR, MS | Selective N-alkylation critical |

| C-3 Alkylation | Propyl halide, organometallic reagents | NMR, MS | Control regioselectivity |

| Phenol attachment | Cross-coupling catalysts, phenol precursors | HPLC, NMR, MS | Protect phenol if necessary |

| Citrate salt formation | Citric acid, ethanol/water, mild heat | IR, melting point, elemental analysis | Enhances solubility and stability |

Chemical Reactions Analysis

Types of Reactions

3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the pyrrolidine ring, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Reduced pyrrolidine derivatives.

Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- 3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol

- 3-(1-Methyl-3-propyl-3-pyrrolidinyl)phenyl acetate

Uniqueness

3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate is unique due to its specific substituents (hexyl and propyl groups) and the presence of the citrate salt. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate, a compound belonging to the class of phenolic compounds, has garnered attention in recent research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate is characterized by a phenolic core with a pyrrolidine moiety. Its structural formula can be represented as follows:

This structure suggests potential interactions with biological systems, particularly through its hydroxyl group and hydrophobic alkyl chains.

Antimicrobial Activity

Research indicates that phenolic compounds, including derivatives similar to 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate, exhibit significant antimicrobial properties. The mechanisms include:

- Membrane Disruption : Phenolic compounds can destabilize bacterial membranes, leading to increased permeability and leakage of intracellular components. This is attributed to their hydrophobic nature, which allows them to integrate into lipid bilayers .

- Inhibition of ATP Synthesis : By disrupting the proton gradient across membranes, these compounds can inhibit ATP production, further compromising microbial viability .

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities. They scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Some studies suggest that phenolic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property may provide therapeutic benefits in conditions characterized by chronic inflammation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate exhibited a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents. The compound demonstrated significant bactericidal activity, supporting its potential as a natural antimicrobial agent.

Study 2: Antioxidant Activity Assessment

In vitro assays measuring the DPPH radical scavenging activity revealed that 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate possesses strong antioxidant properties. The compound's ability to reduce oxidative stress markers in cell cultures was significantly higher than that of control groups.

Data Summary

Q & A

Basic: What are the critical safety protocols for handling 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate in laboratory settings?

Answer:

Based on analogous pyridine derivatives (e.g., 2-(3-Pentenyl)pyridine and 2,3-pyridinedicarboxylic acid), the following precautions are essential:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to avoid skin/eye contact. Respiratory protection (e.g., NIOSH-approved P95 masks) is recommended if aerosolization occurs .

- Ventilation: Use fume hoods for procedures generating dust or vapors. Local exhaust ventilation is critical due to potential respiratory irritation (H335 hazard) .

- Emergency Measures: For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with saline .

Basic: What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the pyrrolidinyl substituents and citrate coordination. Compare chemical shifts with similar pyridine derivatives (e.g., 1-(6-fluoropyridin-3-yl)ethanone) to validate aromatic and aliphatic proton environments .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (e.g., expected M.W. ~450–500 g/mol, depending on citrate stoichiometry).

- FT-IR: Analyze phenolic O-H stretches (~3200–3600 cm) and ester/citrate carbonyl bands (~1700 cm) .

Advanced: How can researchers optimize the citrate/active compound molar ratio to enhance stability in aqueous solutions?

Answer:

- Role of Citrate: Citrate acts as a chelator and stabilizer. In Fe(II)-citrate systems, a 1:1 molar ratio maximizes hydroxyl radical scavenging, which may analogously apply to stabilizing phenolic compounds against oxidative degradation .

- Experimental Design:

- Prepare solutions with citrate ratios ranging from 0.5:1 to 2:1 (citrate:active compound).

- Monitor stability via HPLC under varying pH (5–9) and temperature (4–37°C) over 72 hours.

- Use kinetic modeling (e.g., pseudo-first-order degradation rates) to identify optimal ratios .

Advanced: How should contradictory bioactivity data in cell-based assays be addressed?

Answer:

- Source Analysis: Discrepancies may arise from:

- Cell Line Variability: Test across multiple lines (e.g., HEK293 vs. HepG2) due to differences in membrane permeability or metabolic activity.

- Solubility Issues: Use DMSO concentrations ≤0.1% and confirm compound solubility via dynamic light scattering (DLS) .

- Validation:

- Replicate experiments with independent batches.

- Include positive controls (e.g., known phenol-based inhibitors) to benchmark activity .

Basic: What synthetic routes are feasible for preparing this compound?

Answer:

- Step 1: Synthesize the pyrrolidinyl-phenol core via nucleophilic substitution between 3-hydroxyphenylboronic acid and 1-hexyl-3-propylpyrrolidine.

- Step 2: Citrate salt formation: React the free base with citric acid in ethanol (1:1 molar ratio) under reflux, followed by crystallization .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Advanced: What computational methods can predict interactions between this compound and biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding to targets like G-protein-coupled receptors (GPCRs). Parameterize the citrate moiety using CHARMM force fields.

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding (e.g., phenolic OH with catalytic residues) .

- Validation: Cross-reference with experimental IC values from enzyme inhibition assays.

Basic: How should researchers mitigate interference from citrate in spectroscopic analyses?

Answer:

- NMR: Use deuterated solvents (e.g., DO) to suppress citrate proton signals. Apply C DEPT-Q experiments to distinguish citrate carbons from the active compound .

- UV-Vis: Subtract citrate absorbance (λ ~210 nm) via baseline correction or use differential spectrophotometry.

Advanced: What are the key considerations for designing in vivo pharmacokinetic studies?

Answer:

- Dosing: Administer via intravenous (IV) and oral routes to compare bioavailability. Citrate may enhance solubility but alter absorption kinetics.

- Analytical Method: Use LC-MS/MS to quantify plasma concentrations. Monitor metabolites (e.g., hydrolyzed pyrrolidinyl fragments) .

- Ethical Compliance: Adhere to OECD Guidelines 417 (toxicokinetics) for animal studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.